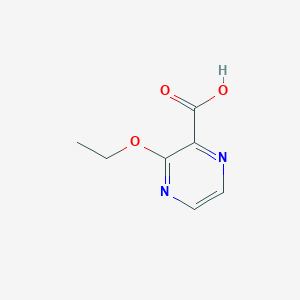

![molecular formula C14H13N3O2S2 B1428188 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1269533-50-7](/img/structure/B1428188.png)

6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Descripción general

Descripción

“6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C14H13N3O2S2 and a molecular weight of 319.4 g/mol. It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl-sulfonamides, which includes “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) and the InChI key is XFEOBCKGXBOSFE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 319.4 g/mol. The InChI code for this compound is 1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) and the InChI key is XFEOBCKGXBOSFE-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties :

- A study focused on the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines using an oxidative C–S bond formation strategy. This research highlights a metal-free approach with a broad scope of substrates and efficient product purification, indicating potential applications in pharmaceutical chemistry (Mariappan et al., 2016).

Catalysis and Chemical Reactions :

- The study of diiron(III) complexes with tridentate 3N ligands, including N -((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, revealed their potential as catalysts for selective hydroxylation of alkanes. This research contributes to our understanding of non-heme iron complexes and their potential industrial applications in hydroxylation processes (Sankaralingam & Palaniandavar, 2014).

Analytical Applications :

- A study developed fluorescent iron ion probes based on 2-(4-aminophenyl)benzo[d]thiazole and 2-Picolylamine derivatives. These probes showed high selectivity for iron ions, indicating their potential use in analytical chemistry for metal ion detection (Wei, 2012).

Pharmaceutical Research :

- In pharmaceutical research, a study on the synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in the synthesis of Dexlansoprazole, highlighted modifications in synthesis that result in less waste generation. This research is significant for the development of more sustainable pharmaceutical manufacturing processes (Gilbile et al., 2017).

Antimicrobial and Antitumor Research :

- The synthesis of novel antimicrobial additives based on pyrimidine derivatives, including those related to benzo[d]thiazol-2-amine, and their incorporation into surface coatings and printing ink, highlights their potential application in preventing microbial growth on various surfaces (El‐Wahab et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is the Transmembrane AMPA receptor regulatory proteins (TARPs) . TARPs are a recently discovered family of proteins that modulate the activity of AMPA receptors .

Mode of Action

This compound acts as a potent and selective antagonist for the TARP subtype γ-8 . By binding to these receptors, it inhibits their activity, leading to changes in the cellular signaling pathways .

Biochemical Pathways

It is known that ampa receptors, and by extension tarps, play a crucial role in fast synaptic transmission in the central nervous system . Therefore, the inhibition of these receptors can have significant effects on neuronal signaling.

Pharmacokinetics

The compound’s ability to interact with tarps suggests that it can cross the blood-brain barrier and reach its target sites in the central nervous system .

Result of Action

The inhibition of TARP γ-8 dependent receptors by this compound can lead to changes in neuronal signaling . This could potentially have therapeutic implications in conditions where AMPA receptor activity is dysregulated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, solvent effects can affect the excited state intramolecular proton transfer (ESIPT) reaction of related compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of the surrounding environment .

Propiedades

IUPAC Name |

6-methylsulfonyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEOBCKGXBOSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

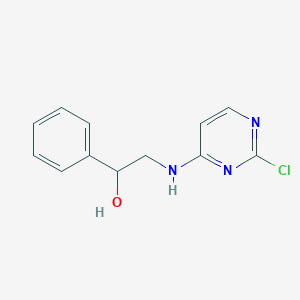

![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)

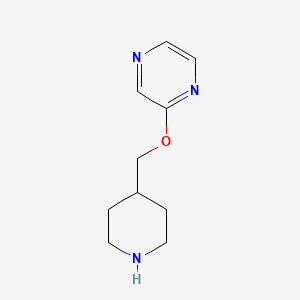

![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)

![3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B1428111.png)

![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)